molecular formula C18H20O3 B11395721 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one

9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11395721
M. Wt: 284.3 g/mol
InChI Key: AIYLXKCIKWKEDV-UHFFFAOYSA-N
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Description

9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes a furan and a chromenone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the chromenone structure. Key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chromenone Moiety: This step often involves the use of Friedel-Crafts acylation or alkylation reactions to introduce the chromenone structure.

    Introduction of Substituents: The butyl and methyl groups are introduced through alkylation reactions using reagents like butyl bromide and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl positions, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, organolithium reagents, and Grignard reagents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one
  • 2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one

Uniqueness

Compared to similar compounds, 9-butyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl group, in particular, may confer different solubility and interaction properties compared to ethyl or phenyl groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

9-butyl-2,3,4-trimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C18H20O3/c1-5-6-7-13-9-15(19)21-14-8-10(2)16-11(3)12(4)20-18(16)17(13)14/h8-9H,5-7H2,1-4H3

InChI Key

AIYLXKCIKWKEDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=C(O3)C)C

Origin of Product

United States

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